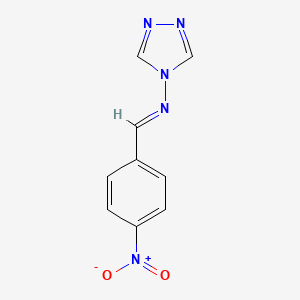![molecular formula C16H24N2O3 B11114785 4-[(4-Methoxyphenyl)(morpholino)methyl]morpholine](/img/structure/B11114785.png)
4-[(4-Methoxyphenyl)(morpholino)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methoxyphenyl)(morpholino)methyl]morpholine is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a methoxyphenyl group and two morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)(morpholino)methyl]morpholine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)(morpholino)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
4-[(4-Methoxyphenyl)(morpholino)methyl]morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)(morpholino)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine: A simpler morpholine derivative with a single methyl group.
4-(4-Methoxyphenyl)morpholine: A related compound with a methoxyphenyl group but lacking the additional morpholine ring.
Morpholine: The parent compound with a single morpholine ring.
Uniqueness
4-[(4-Methoxyphenyl)(morpholino)methyl]morpholine is unique due to its dual morpholine rings and methoxyphenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)-morpholin-4-ylmethyl]morpholine |
InChI |
InChI=1S/C16H24N2O3/c1-19-15-4-2-14(3-5-15)16(17-6-10-20-11-7-17)18-8-12-21-13-9-18/h2-5,16H,6-13H2,1H3 |
InChI Key |
YNCWTAAYDVBKHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11114707.png)
![2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl propan-2-yl carbonate](/img/structure/B11114712.png)
methanone](/img/structure/B11114724.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11114728.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11114731.png)
![2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11114739.png)

![2-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11114755.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B11114765.png)
![2-[N-(4-Chloro-2-methylphenyl)benzenesulfonamido]-N-[(pyridin-2-YL)methyl]acetamide](/img/structure/B11114772.png)
![4-tert-butyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B11114778.png)
![4-{[4-(3-Methoxybenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B11114780.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B11114781.png)
![2-(2,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide](/img/structure/B11114784.png)
